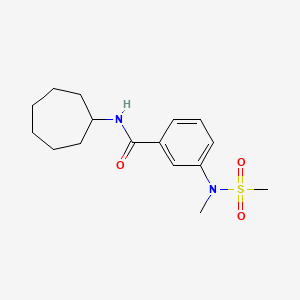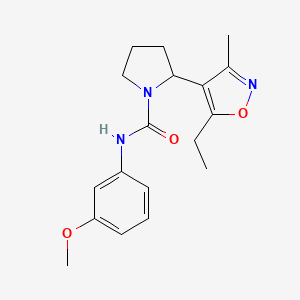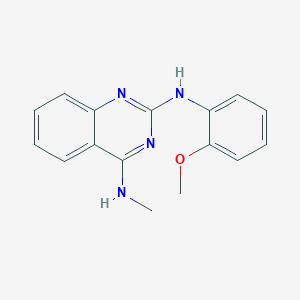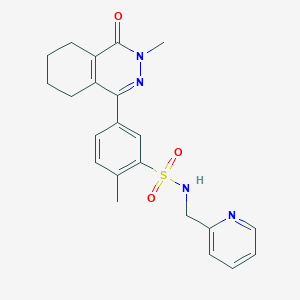methanone](/img/structure/B4496332.png)
[6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](2-thienyl)methanone
Übersicht
Beschreibung
6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is a synthetic organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and 2-thiophenecarboxaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, 6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone has been studied for its potential neuroprotective properties. It has shown promise in experimental models of neurodegenerative diseases, such as Parkinson’s disease .
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Its ability to modulate oxidative stress and apoptosis makes it a candidate for further drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone involves its interaction with cellular antioxidant systems. It enhances the activity of antioxidant enzymes and reduces oxidative stress by modulating the expression of genes involved in the antioxidant response . The compound also inhibits apoptosis by normalizing chaperone activity and reducing the levels of pro-apoptotic factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: A related compound with similar neuroprotective properties.
2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Another quinoline derivative with antioxidant activity.
Uniqueness
6-hydroxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is unique due to the presence of the thienyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in research and industry.
Eigenschaften
IUPAC Name |
(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-11-10-17(2,3)18(16(20)15-5-4-8-21-15)14-7-6-12(19)9-13(11)14/h4-9,11,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGGFEKHDVEXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=CS3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]-N-methylmethanesulfonamide](/img/structure/B4496254.png)



![N-[3-chloro-4-(piperidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4496298.png)
![5-{1-[5-(2-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole](/img/structure/B4496304.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4496310.png)
![3-methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4496317.png)
![3-(4-fluorophenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4496323.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B4496326.png)
![N-[3-(PIPERIDIN-1-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B4496335.png)
![N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B4496343.png)

![5-[(5-bromo-2-pyrimidinyl)amino]-3-methyl-5-(trifluoromethyl)-2,4-imidazolidinedione](/img/structure/B4496345.png)
